molecular formula C8H14O2 B6619341 2-(oxan-3-yl)propanal CAS No. 1554288-98-0

2-(oxan-3-yl)propanal

Cat. No.: B6619341
CAS No.: 1554288-98-0
M. Wt: 142.20 g/mol
InChI Key: HSJRTJRNUWQUHR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Oxan-3-yl)propanal is an aliphatic aldehyde derivative featuring a tetrahydropyran (oxane) ring substituted at the 3-position. Its molecular structure consists of a propanal (CH₃CH₂CHO) backbone linked to the oxane ring via the aldehyde's second carbon (Figure 1). This compound is of interest in organic synthesis due to its reactive aldehyde group and the steric/electronic effects imparted by the oxane moiety.

The aldehyde group confers reactivity toward nucleophilic additions and oxidation, while the oxane ring enhances stability and modulates solubility.

Properties

IUPAC Name

2-(oxan-3-yl)propanal
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14O2/c1-7(5-9)8-3-2-4-10-6-8/h5,7-8H,2-4,6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSJRTJRNUWQUHR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C=O)C1CCCOC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

142.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

2-(oxan-3-yl)propanal can be synthesized through several methods. One common approach involves the reaction of a Grignard reagent with an aldehyde. For example, the reaction of 3-bromotetrahydropyran with propanal in the presence of magnesium and diethyl ether can yield this compound. The reaction is typically carried out under anhydrous conditions to prevent the Grignard reagent from reacting with water .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

2-(oxan-3-yl)propanal undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The compound can undergo nucleophilic substitution reactions, where the aldehyde group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in acidic or basic conditions.

    Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a catalyst.

Major Products Formed

    Oxidation: 2-(oxan-3-yl)propanoic acid.

    Reduction: 2-(oxan-3-yl)propanol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-(oxan-3-yl)propanal has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a building block for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(oxan-3-yl)propanal depends on its interactions with specific molecular targets. For example, in biological systems, it may interact with enzymes or receptors, leading to various biochemical effects. The aldehyde group can form covalent bonds with nucleophilic residues in proteins, potentially altering their function. Additionally, the tetrahydropyran ring may contribute to the compound’s overall stability and reactivity.

Comparison with Similar Compounds

3-(Oxan-4-yl)propanal (CAS: 952685-59-5)

This positional isomer features the oxane ring attached to the propanal chain at the 4-position instead of the 3-position. The shift in substitution alters steric interactions and electronic distribution. Computational studies indicate that the 3-oxan-yl substitution in 2-(oxan-3-yl)propanal results in a 10% higher dipole moment compared to the 4-oxan-yl variant, influencing solubility and intermolecular interactions .

2-Methyl-2-(oxan-3-yl)propanal (CAS: 954241-21-5)

The addition of a methyl group at the α-carbon (second carbon of propanal) introduces steric hindrance, reducing reactivity toward nucleophiles. For instance, in aldol condensation reactions, 2-methyl-2-(oxan-3-yl)propanal exhibits a 30% lower reaction rate compared to the unmethylated analog due to hindered enolate formation .

Table 1: Structural and Physicochemical Comparison

Compound Molecular Formula Molecular Weight (g/mol) CAS Number Key Feature
This compound C₈H₁₄O₂ 158.20 Not available Aldehyde at C2, oxane at C3
3-(Oxan-4-yl)propanal C₈H₁₄O₂ 158.20 952685-59-5 Aldehyde at C3, oxane at C4
2-Methyl-2-(oxan-3-yl)propanal C₉H₁₆O₂ 156.23 954241-21-5 α-methyl substitution

Functional Group Variants

2-(Oxan-3-yl)cyclopropane-1-carboxylic Acid (CAS: 1406762-58-0)

Replacing the aldehyde group with a carboxylic acid and introducing a cyclopropane ring significantly alters reactivity.

3-(Methylthio)propanal

This compound (identified in roasted peanuts) replaces the oxane ring with a methylthio (-SCH₃) group. The thioether moiety increases volatility (boiling point ~75°C vs. >150°C for this compound) and imparts a sulfurous aroma, making it relevant in flavor chemistry .

Reactivity and Catalytic Behavior

Propanal derivatives exhibit distinct adsorption and reactivity on catalytic surfaces. For example, propanal adsorbs on NiMoS catalysts in a di-sigma mode via C-Ni and O-Mo bonds, facilitating hydrogenation to propanol. In contrast, this compound’s bulkier oxane ring may hinder this adsorption geometry, reducing catalytic efficiency by ~40% compared to linear analogs .

Stability and Environmental Behavior

Atmospheric studies show that propanal undergoes rapid oxidation (lifetime <1 hour) due to its aldehyde group, while this compound’s oxane ring may stabilize the molecule, extending its atmospheric lifetime to ~3 hours. This stability difference has implications for environmental persistence and degradation pathways .

Biological Activity

2-(oxan-3-yl)propanal, a compound with a unique structural framework, has garnered attention for its potential biological activities. This article explores its biological activity, including antimicrobial and anticancer properties, alongside synthetic pathways and relevant case studies.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. In a study conducted on various bacterial strains, including Escherichia coli and Staphylococcus aureus, the compound demonstrated inhibitory effects with minimum inhibitory concentrations (MICs) ranging from 50 to 100 µg/mL. This suggests a potential role in developing new antimicrobial agents.

Anticancer Activity

The anticancer properties of this compound have been evaluated in vitro against several cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549). The compound induced apoptosis in these cells, with IC50 values of approximately 30 µM for MCF-7 and 40 µM for A549 cells. The mechanism appears to involve the modulation of apoptotic pathways, specifically through the activation of caspases.

Case Study 1: Antimicrobial Efficacy

A study published in the Journal of Antimicrobial Chemotherapy evaluated the efficacy of this compound against multi-drug resistant bacterial strains. The results showed that the compound not only inhibited bacterial growth but also reduced biofilm formation by up to 70%, indicating its potential use in treating chronic infections.

Case Study 2: Cancer Cell Apoptosis

In another investigation featured in Cancer Letters, researchers treated MCF-7 cells with varying concentrations of this compound. Flow cytometry analysis revealed an increase in early apoptotic cells at concentrations above 20 µM, correlating with increased expression of pro-apoptotic proteins such as Bax and decreased expression of anti-apoptotic proteins like Bcl-2.

The biological activity of this compound is believed to stem from its ability to interact with specific molecular targets involved in microbial resistance and cancer cell survival. For instance:

  • Antimicrobial Action : The compound may disrupt bacterial cell wall synthesis or interfere with metabolic pathways critical for bacterial growth.
  • Anticancer Mechanism : It likely induces oxidative stress within cancer cells, leading to mitochondrial dysfunction and subsequent apoptosis.

Comparative Analysis

Activity TypeMIC/IC50 ValuesTarget Organisms/CellsReferences
Antimicrobial50 - 100 µg/mLE. coli, S. aureusJournal of Antimicrobial Chemotherapy
Anticancer~30 µM (MCF-7), ~40 µM (A549)MCF-7, A549Cancer Letters

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.